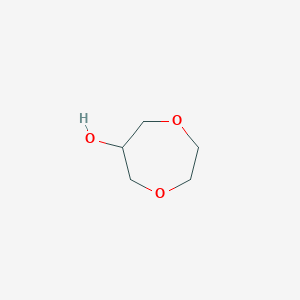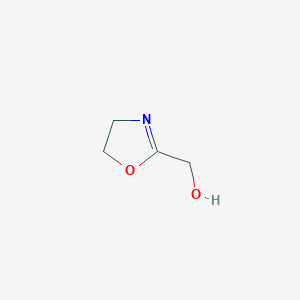![molecular formula C16H30BNO4 B8013315 [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester](/img/structure/B8013315.png)
[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a dioxaborolane ring, which imparts unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester typically involves the reaction of cyclopentylboronic acid with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Palladium-based catalysts such as Pd(PPh3)4
Temperature: Room temperature to 60°C
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester undergoes various types of reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Organometallic reagents like Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products
Oxidation: Alcohols, ketones
Reduction: Alkanes
Substitution: Various substituted boronic esters
Scientific Research Applications
Chemistry
In chemistry, this compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It serves as a key intermediate in the synthesis of complex organic molecules.
Biology
In biological research, boronic esters are used as enzyme inhibitors. They can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.
Medicine
In medicinal chemistry, boronic esters are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit enzymes involved in diseases such as cancer and diabetes.
Industry
In the industrial sector, boronic esters are used in the production of pharmaceuticals, agrochemicals, and advanced materials. Their stability and reactivity make them valuable intermediates in various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester involves the formation of reversible covalent bonds with target molecules. The boronic ester group can interact with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. This interaction is often mediated by the formation of a boronate complex.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Pinacolborane
- Catecholborane
Comparison
Compared to other boronic esters, [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester offers unique stability due to the presence of the cyclopentyl group. This stability enhances its utility in various chemical reactions and industrial applications. Additionally, its reactivity profile makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-12-9-8-11(10-12)17-21-15(4,5)16(6,7)22-17/h11-12H,8-10H2,1-7H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEQSFTYQBVALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
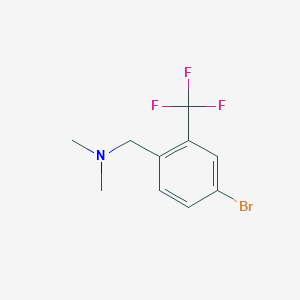
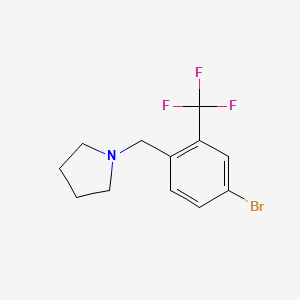
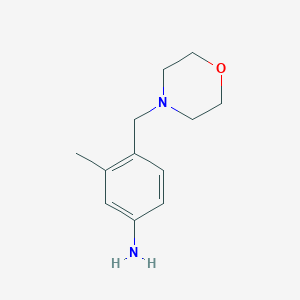
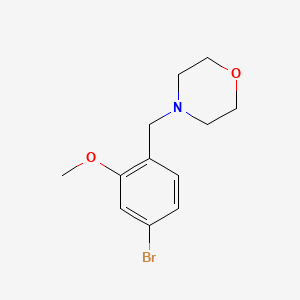
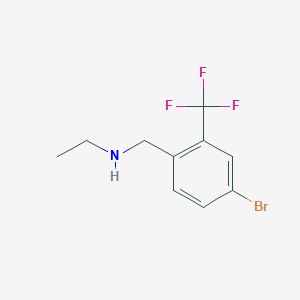
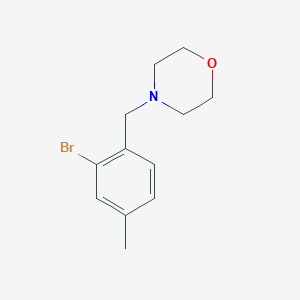
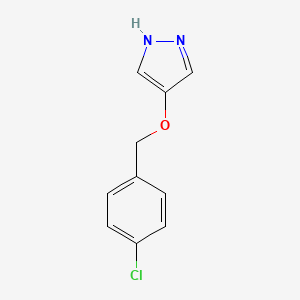
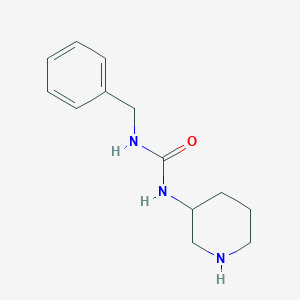
![tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate](/img/structure/B8013283.png)
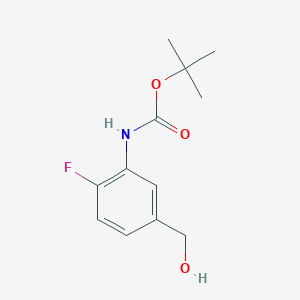
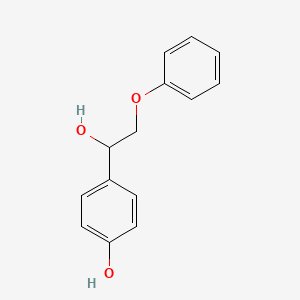
![1-Chloroimidazo[1,5-a]pyridine](/img/structure/B8013304.png)
